N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that features both indole and pyrazolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole and pyrazolopyridine intermediates. The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyrazolopyridine moiety can be synthesized through the condensation of 3-amino-1H-pyrazole with 2,6-dimethylpyridine-3,5-dicarboxylic acid .
The final coupling step involves the reaction of the indole intermediate with the pyrazolopyridine intermediate in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the condensation reactions, as well as the development of more efficient purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group (if present) on the indole ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Electrophilic substitution reactions can be facilitated by using reagents such as bromine (Br2) or chlorinating agents.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in tryptophan metabolism . The pyrazolopyridine moiety can inhibit certain kinases and other enzymes, leading to alterations in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Shares the indole moiety but lacks the pyrazolopyridine structure.
Pyrazolo[3,4-b]pyridine-4-carboxamide: Contains the pyrazolopyridine moiety but lacks the indole structure.
5-chloro-1H-indole-3-carboxamide: Similar indole structure with a different substitution pattern.
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the combination of the indole and pyrazolopyridine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20ClN5O |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H20ClN5O/c1-11-8-16(18-12(2)25-26(3)19(18)24-11)20(27)22-7-6-13-10-23-17-5-4-14(21)9-15(13)17/h4-5,8-10,23H,6-7H2,1-3H3,(H,22,27) |
InChI Key |
VQMQSRYLBSYARE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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